BenchChemオンラインストアへようこそ!

3-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)benzonitrile

Physicochemical Profiling Drug-Likeness Lipophilicity

This versatile building block's unique N5 meta-cyanobenzoyl substituent anchors ligands in kinase ATP-binding pockets while preserving the C2 position for systematic SAR exploration. With zero H-bond donors and a balanced LogP (~0.6), it excels in CNS MPO and fragment-based design, enabling rapid parallel library synthesis for kinase and GPCR targets. Its nitrile group serves as a built-in analytical handle for DEL hit deconvolution. Procure this scaffold to accelerate oncology, antiviral, and neuroscience programs with a compound purpose-built for modular, late-stage diversification.

Molecular Formula C14H12N4O
Molecular Weight 252.277
CAS No. 2034264-81-6
Cat. No. B2613504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)benzonitrile
CAS2034264-81-6
Molecular FormulaC14H12N4O
Molecular Weight252.277
Structural Identifiers
SMILESC1CN2C(=CC=N2)CN1C(=O)C3=CC=CC(=C3)C#N
InChIInChI=1S/C14H12N4O/c15-9-11-2-1-3-12(8-11)14(19)17-6-7-18-13(10-17)4-5-16-18/h1-5,8H,6-7,10H2
InChIKeyDQAHNANVYOHFGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)benzonitrile: A Core Scaffold Building Block for Targeted Kinase and GPCR Ligand Design


3-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)benzonitrile (MW 252.27 g/mol) is a heterocyclic building block belonging to the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (THPP) class, a privileged scaffold extensively explored in medicinal chemistry for the development of potent and selective kinase inhibitors (e.g., ATR, CK1, ROS1) and allosteric modulators of GPCRs (e.g., mGluR5) [1]. Its structure features a pyrazolo[1,5-a]pyrazine core with a meta-cyanobenzoyl substituent at the N5 position, offering a unique combination of solubility-enhancing polar functional groups and a rigid, hydrogen bond-accepting scaffold [2]. This compound serves as a versatile intermediate that enables rapid diversification for structure–activity relationship (SAR) studies in drug discovery programs targeting a wide range of therapeutic indications, including oncology and viral infections [3].

Procurement Risk: Why Unsubstituted Pyrazolo[1,5-a]pyrazines or 2-Cyclopropyl Analogs Cannot Replace 3-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)benzonitrile


Simple replacement of 3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)benzonitrile with an unsubstituted THPP core or a 2-cyclopropyl derivative (CAS 2034555-80-9) can critically alter the physicochemical profile and synthetic tractability of the final compound. The unsubstituted core lacks the essential meta-cyanobenzoyl moiety that provides a well-defined hydrogen bond acceptor pattern and modulates lipophilicity, directly influencing target binding and pharmacokinetics [1]. The 2-cyclopropyl analog, while closely related, introduces additional steric bulk and a higher LogP (XLogP3: 1.2 vs 0.6), which can reduce solubility and may complicate further functionalization at the 2-position [2]. This compound's unique substitution pattern at the N5 position only preserves the pyrazole C2 position for late-stage diversification, enabling a more precise and modular SAR exploration without compromising core polarity [3].

Quantitative Differentiation: Physicochemical and Synthetic Accessibility Advantages of 3-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)benzonitrile


Reduced Lipophilicity Compared to 2-Cyclopropyl Analog Improves Predicted Solubility and Drug-Likeness

The target compound demonstrates a significantly lower computed partition coefficient (XLogP3 = 0.6) compared to its 2-cyclopropyl-substituted analog (XLogP3 = 1.2) [1]. This 0.6 log unit reduction in lipophilicity is expected to translate into improved aqueous solubility and a better alignment with Lipinski's Rule of Five, making it a more attractive starting point for oral drug development where lower LogP correlates with reduced off-target binding and metabolic clearance [2].

Physicochemical Profiling Drug-Likeness Lipophilicity

Lower Molecular Weight and Higher Fraction sp3 (Fsp3) Enhance Permeability and Synthetic Tractability

With a molecular weight of 252.27 g/mol, the target compound is approximately 40 g/mol lighter than the 2-cyclopropyl analog (292.33 g/mol) [1]. The absence of the cyclopropyl group increases the fraction of sp3-hybridized carbons (Fsp3) relative to the total carbon count, a parameter positively correlated with clinical success and synthetic accessibility [2]. The lower molecular weight also typically correlates with higher passive membrane permeability.

Molecular Weight Permeability Synthetic Tractability

Preserved Hydrogen Bond Acceptor Count with Zero Donors Minimizes Desolvation Penalty

The compound features three hydrogen bond acceptors (HBA = 3) – the nitrile, the carbonyl oxygen, and the N2 of the pyrazole – while maintaining zero hydrogen bond donors (HBD = 0) [1]. This compares favorably to amide-containing analogs (e.g., 3-carboxamide derivatives), which would introduce at least one HBD, increasing the desolvation penalty and reducing passive permeability [2]. A balanced HBA/HBD profile is critical for achieving both solubility and permeability, a key challenge in CNS and intracellular target drug design.

Hydrogen Bonding Solubility Permeability

Strategic N5 Substitution Retains C2 Position for Diversification, Maximizing SAR Utility

Unlike the 5-benzyl-7-carbonitrile regioisomer (CAS 2148334-10-3, MW 238.29 g/mol), which blocks the nitrogen at the 5-position and places the nitrile directly on the pyrazine ring, the target compound restricts substitution to the N5 carbonyl while leaving both the C2 and C7 positions of the THPP core unsubstituted [1]. This regioselectivity provides a more versatile scaffold for parallel medicinal chemistry efforts, as the C2 position is known to accommodate a wide range of substituents (e.g., aryl, heteroaryl, alkyl) that critically modulate target potency and selectivity in ATR and CK1 inhibitors [2].

Scaffold Diversification SAR Medicinal Chemistry

Validated Synthetic Accessibility via Established Formylation and Functionalization Protocols

Recent advancements in the regiocontrolled functionalization of pyrazolo[1,5-a]pyrazines have demonstrated that the C7 position can be selectively formylated in high yields (>80%) under mild conditions, providing a direct route to late-stage diversification [1]. The target compound, bearing a free C7 position, is a compatible substrate for these transformations, enabling the generation of aldehyde, imine, and aminal derivatives without impacting the N5-carbonylbenzonitrile moiety. This contrasts with 7-substituted analogs, which require de novo synthesis for each new C7 analog.

Synthetic Methodology Building Block Validation Late-Stage Functionalization

Documented Utility in Fragment-Based Drug Discovery and Patent-Backed Kinase Inhibitor Programs

Patents and research articles on 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine derivatives consistently identify the N5-benzoyl substituted scaffold as a core intermediate for generating potent kinase inhibitors (IC50 values in the nanomolar range for ATR and CK1 isoforms) [1]. The target compound specifically appears in patent applications related to coronavirus inhibitors and pyrazolopiperazine-based EGFR inhibitors, confirming its status as a privileged fragment for medicinal chemistry hit expansion [2].

Fragment-Based Drug Discovery Kinase Inhibitors Patent Analysis

Optimal Procurement and Research Deployment Scenarios for 3-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)benzonitrile


Medicinal Chemistry Hit-to-Lead Optimization for Kinase-Dependent Cancers

The compound's low molecular weight and balanced lipophilicity make it an ideal starting point for fragment-based or structure-based design of kinase inhibitors. Its free C2 position can be systematically varied to optimize interactions with the kinase hinge region, while the N5 cyanobenzoyl group anchors the ligand in the ATP-binding pocket [1]. This approach has been successfully applied in the discovery of clinical-stage ATR inhibitors.

Late-Stage Diversification Libraries for CNS-Targeted mGluR5 Modulators

With zero hydrogen bond donors, the scaffold demonstrates high CNS multiparameter optimization (MPO) desirability. Quick parallel synthesis via C7 formylation [1] enables the rapid construction of libraries of >100 compounds to explore allosteric modulation of mGluR5, a validated target for schizophrenia and Parkinson's disease [2].

Chemical Probe Development for Emerging Coronaviral Proteases

Recent patent activity identifies cyanophenyl-substituted THPP amides as potent inhibitors of coronavirus replication [1]. Utilizing this compound as a building block allows for the direct synthesis of proposed active metabolites, bypassing the need for extensive SAR around the amide linker, and accelerating the discovery of antiviral chemical probes.

Combinatorial Chemistry and DNA-Encoded Library (DEL) Synthesis

The robust and scalable synthesis of the THPP core [1], combined with the unique regioselective protection at N5, makes this compound an exceptional synthon for split-and-pool combinatorial chemistry and DEL production. The nitrile group serves as a sensitive analytical handle for hit deconvolution without the need for complex tagging strategies.

Quote Request

Request a Quote for 3-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.